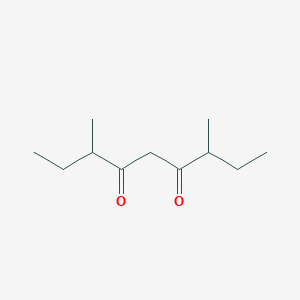

3,7-Dimethyl-4,6-nonanedione

Description

Classification and Structural Features within Beta-Diketone Chemistry

3,7-Dimethyl-4,6-nonanedione is classified as a β-diketone (beta-diketone). This classification signifies that its two carbonyl (C=O) groups are separated by a single carbon atom, in this case, the carbon at the fifth position of the nonane (B91170) chain. icm.edu.pl This 1,3-arrangement of carbonyl groups is a defining feature of β-diketones and is central to their chemical behavior. icm.edu.pl

A crucial aspect of β-diketone chemistry is the phenomenon of keto-enol tautomerism. nanalysis.com Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. In the case of this compound, it can exist in equilibrium between its diketo form and two enol forms. researchgate.netmdpi.com The enol form is characterized by the presence of a hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C). The equilibrium between these forms is influenced by factors such as the solvent's polarity and the nature of the substituents on the diketone structure. mdpi.com The enol form is often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the other carbonyl group. icm.edu.pl

The structural features of this compound, including the alkyl substituents (dimethyl groups), can influence the stability of the keto versus the enol tautomers. Bulky substituents at the central carbon can favor the keto form. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H20O2 lookchem.com |

| Molecular Weight | 184.27 g/mol smolecule.com |

| Boiling Point (Predicted) | 251.1 ± 13.0 °C lookchem.com |

| Density (Predicted) | 0.898 ± 0.06 g/cm3 lookchem.com |

| pKa (Predicted) | 10.23 ± 0.10 lookchem.com |

Significance of Beta-Diketones in Contemporary Chemical Research

Beta-diketones are highly significant intermediates in various fields of chemical research. ijpras.com Their ability to act as versatile building blocks makes them invaluable in the synthesis of a wide array of organic molecules, including heterocyclic compounds like pyrazoles and isoxazoles, which are important in medicinal chemistry. ijpras.com

One of the most prominent roles of β-diketones is as chelating ligands in coordination chemistry. d-nb.info The enol form of a β-diketone can lose a proton to form an enolate anion, which can then coordinate to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. icm.edu.pl These metal complexes have found applications as catalysts in various reactions, such as olefin oxidation and polymerization. icm.edu.pl They are also utilized in the preparation of luminescent materials and as volatile precursors for chemical vapor deposition (CVD) techniques. d-nb.info Furthermore, the incorporation of halogen atoms, such as fluorine, into β-diketone structures can enhance the stability and pharmacokinetic properties of resulting compounds. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as an ancillary ligand in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net In this context, it is used to form heteroleptic iridium(III) complexes. mdpi.comresearchgate.net

A notable study systematically modified the alkyl groups in β-diketonate ancillary ligands of deep red-emitting iridium complexes. mdpi.com Among the synthesized complexes, the one featuring this compound as the ancillary ligand, specifically Ir(dmippiq)₂(dmeacac), demonstrated superior OLED performance. mdpi.comresearchgate.netscilit.com This device achieved a high external quantum efficiency (EQE) of 18.26%, highlighting the significant impact that engineering the structure of the β-diketone ligand can have on the electroluminescent properties of the final material. mdpi.comresearchgate.net

Beyond materials science, the (3S,7S) stereoisomer of this compound is noted for its potential in advanced organic synthesis. smolecule.com Its dual ketone functionality allows it to serve as a precursor for more complex molecules, and its chiral nature makes it a candidate for use in asymmetric catalysis. smolecule.com

Interactive Data Table: Research Findings on this compound

| Research Area | Key Finding |

| OLED Technology | The iridium complex with this compound as an ancillary ligand, Ir(dmippiq)₂(dmeacac), achieved a champion external quantum efficiency of 18.26% in a deep red-emitting OLED device. mdpi.comresearchgate.netscilit.com |

| Organic Synthesis | The chiral (3S,7S) isomer is a potential precursor for polycyclic structures and a candidate for asymmetric catalysis due to its dual ketone functionality and specific stereochemistry. smolecule.com |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C11H20O2 |

|---|---|

Poids moléculaire |

184.27 g/mol |

Nom IUPAC |

3,7-dimethylnonane-4,6-dione |

InChI |

InChI=1S/C11H20O2/c1-5-8(3)10(12)7-11(13)9(4)6-2/h8-9H,5-7H2,1-4H3 |

Clé InChI |

CJLGKQGYTBDGJZ-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(=O)CC(=O)C(C)CC |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 3,7-Dimethyl-4,6-nonanedione and its Stereoisomers

The construction of the this compound framework can be achieved through several synthetic routes, with carbonyl condensation reactions being the most classical and fundamental approach. nih.gov The presence of two stereocenters at the C3 and C7 positions introduces the challenge of stereocontrol, which can be addressed using modern asymmetric synthesis techniques.

The primary method for synthesizing β-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and another carbonyl compound in the presence of a strong base. wikipedia.orggeeksforgeeks.org In a mixed Claisen-type condensation, an ester can react with a ketone to form a β-diketone. libretexts.org

For the synthesis of this compound, a plausible pathway involves the condensation of an ester, such as ethyl 2-methylbutanoate, with a ketone, 2-pentanone. The reaction is initiated by a strong base (e.g., sodium ethoxide, sodium amide) that deprotonates the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alkoxy group yields the target β-diketone. geeksforgeeks.orglibretexts.org The driving force for this otherwise endergonic reaction is the final deprotonation of the newly formed β-diketone's central methylene (B1212753) protons, which are significantly more acidic, forming a resonance-stabilized enolate. wikipedia.org An acidic workup is required in the final step to neutralize the base and isolate the diketone. wikipedia.org

A specific, documented preparation for the related compound 3,7-diethyl-3,7-dimethyl-4,6-nonanedione involves reacting N,N'-dimethoxy-N,N'-dimethylmalonamide with a Grignard reagent (3-methyl pentane (B18724) magnesium chloride) in the presence of a Lewis acid catalyst. chemicalbook.com This suggests an alternative route using organometallic reagents for the acylation of ketone precursors or their equivalents.

Table 1: Plausible Synthesis via Mixed Claisen-Type Condensation

| Reactant 1 (Ketone) | Reactant 2 (Ester) | Base/Reagents | Product |

| 2-Pentanone | Ethyl 2-methylbutanoate | 1. NaOEt, EtOH | This compound |

| 2. H₃O⁺ |

Achieving stereocontrol at the C3 and C7 positions of this compound requires the use of asymmetric synthesis methodologies. Since the molecule possesses two identical chiral groups, this presents a case for stereodivergent synthesis to access the (S,S), (R,R), and meso diastereomers.

Strategies for enantioselective synthesis include:

Catalytic Asymmetric Condensations: Employing chiral catalysts, such as chiral Lewis acids or organocatalysts, can influence the facial selectivity of the enolate attack on the ester, leading to an enantioenriched product. Asymmetric desymmetrization of prochiral 1,3-diketones is a well-established strategy for creating chiral centers. researchgate.netnih.gov

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketone or ester reactant can direct the condensation reaction to proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary group would yield the chiral diketone.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. For instance, specific enzymes can catalyze cross-aldol condensations between ketones and aldehydes derived from pyruvate, yielding chiral α-acyl tertiary alcohols, which can be precursors to chiral diketones. mdpi.com The synthesis of the (3S,7S) stereoisomer, for example, often employs chiral catalysts to ensure the correct stereochemistry.

Derivatization and Functionalization of the this compound Scaffold

The this compound structure is rich in reactive sites, offering numerous possibilities for modification to create a diverse library of derivatives.

The most reactive site for functionalization is the α-carbon, the methylene group situated between the two carbonyls. The protons on this carbon are acidic (pKa ≈ 9-11 in water) due to the electron-withdrawing effect of the adjacent carbonyls and the resonance stabilization of the resulting enolate anion.

Common modifications include:

α-Alkylation and Acylation: The enolate, generated by treatment with a suitable base, is a potent nucleophile that can react with various electrophiles. Reaction with alkyl halides leads to α-alkylation, while reaction with acid chlorides or anhydrides results in α-acylation. bohrium.com

α-Sulfenylation: A cross dehydrogenative coupling (CDC) strategy under metal-free conditions can be used to introduce a sulfur substituent at the α-position without causing deacylation, a common side reaction. acs.org

Table 2: Examples of Derivatization at the α-Methylene Group

| Substrate | Reagent(s) | Reaction Type | Product |

| This compound | 1. NaH; 2. CH₃I | Alkylation | 3,5,7-Trimethyl-4,6-nonanedione |

| This compound | 1. NaH; 2. CH₃COCl | Acylation | 5-Acetyl-3,7-dimethyl-4,6-nonanedione |

| This compound | PhSH, I₂ | Sulfenylation | 5-(Phenylthio)-3,7-dimethyl-4,6-nonanedione |

Functionalization of the terminal alkyl groups is more challenging and typically requires multi-step sequences or more advanced C-H activation methodologies, as the primary reactive sites are the carbonyls and the central methylene group.

β-Diketones are versatile building blocks for constructing more complex molecular frameworks, such as bicyclic and spirocyclic systems. These transformations often leverage the dual reactivity of the diketone moiety.

Bicyclic Systems: Bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane scaffolds are found in numerous natural products. rsc.orgresearchgate.net These structures can be synthesized from 1,3-dicarbonyl compounds through intramolecular reactions like Michael additions or aldol (B89426) condensations. nih.govresearchgate.net For an acyclic diketone like this compound, analogous intermolecular reactions can be employed. For example, a domino Michael/Aldol reaction with a β,γ-unsaturated ketoester can yield highly functionalized bicyclo[3.2.1]octane derivatives. researchgate.net

Spiro Compounds: Spirocycles, where two rings share a single atom, are prevalent in natural products and pharmacologically active molecules. mdpi.com The synthesis of spirocyclic 1,3-diketones can be achieved through various methods, including the rearrangement of enol lactones or the palladium-catalyzed intramolecular allylic alkylation of allyl β-ketoesters. acs.orgresearchgate.net An intermolecular approach could involve a tandem reaction where this compound acts as a nucleophile in a reaction with a bifunctional electrophile, leading to a spiro compound. For instance, reacting the diketone with cycloalkylidenemalononitriles can afford spiro heterocyclic systems. researchgate.net An I₂–PPh₃ mediated spiroannulation of unsaturated β-dicarbonyl compounds provides a stereoselective route to spiro enol ethers. rsc.org

Table 3: Examples of Complex Architectures from β-Diketones

| Reactant 1 | Reactant 2 | Conditions/Catalyst | Resulting Architecture |

| Cyclic 1,3-Diketone | Tethered Alkene | Chiral Phosphoric Acid | Bicyclo[3.2.1]octane rsc.org |

| Allyl β-ketoester | Pendant Aldehyde | Chiral Pd Catalyst | Spirocyclic β-hydroxy ketone researchgate.net |

| 1,3-Diketone | Isatin, Malononitrile | Base | Spirooxindole researchgate.net |

Reaction Mechanisms of this compound in Organic Synthesis

Understanding the reaction mechanisms involving this compound is key to controlling its reactivity and predicting product outcomes. The compound primarily exists in equilibrium with its enol tautomer, and its reactions are dominated by the chemistry of the enolate anion.

Claisen Condensation Mechanism: The synthesis of the diketone itself proceeds through a well-understood mechanism. geeksforgeeks.org

Enolate Formation: A strong base removes an α-proton from the ketone (2-pentanone) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of the ester (ethyl 2-methylbutanoate) to form a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone.

Deprotonation (Driving Force): The newly formed β-diketone is immediately deprotonated at its central methylene position by the ethoxide generated in the previous step. This forms a highly stable, resonance-delocalized enolate, which drives the equilibrium towards the product.

Protonation: A final acid workup step protonates the enolate to yield the neutral this compound. wikipedia.org

α-Functionalization Mechanism: The derivatization at the central methylene group proceeds via the formation of the enolate.

Enolate Generation: A base removes one of the acidic protons from the C5 methylene group.

Nucleophilic Substitution (S_N2): The resulting enolate anion attacks an electrophile (e.g., an alkyl halide). The nucleophilic carbon of the enolate forms a new C-C bond with the electrophile, displacing the leaving group.

Mechanism of Cyclization (Aldol Type): In the formation of bicyclic or spirocyclic systems, the diketone can participate in cascade reactions. In a domino Michael/Aldol reaction, the mechanism would be:

Michael Addition: The enolate of the diketone adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate addition.

Intramolecular Aldol: The resulting intermediate, which now contains a new enolizable position and a carbonyl group, undergoes an intramolecular aldol condensation. An enolate is formed within the molecule, which then attacks a carbonyl group in the same molecule, leading to ring closure and the formation of a β-hydroxy ketone, which can subsequently dehydrate to an enone. nih.gov

Keto-Enol Tautomerism and its Mechanistic Implications

Keto-enol tautomerism describes a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). libretexts.orglibretexts.org These interconverting constitutional isomers are known as tautomers. libretexts.org While the equilibrium for simple ketones typically favors the keto form due to the greater stability of a carbon-oxygen double bond, the structural arrangement of this compound significantly influences this balance. libretexts.org

As a β-diketone (or 1,3-diketone), this compound possesses methylene protons at the C5 position (the α-carbon) that are flanked by two carbonyl groups. This positioning makes the α-hydrogens particularly acidic and facilitates the formation of the enol tautomer. libretexts.orglibretexts.org The resulting enol form is notably stabilized by two key factors:

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, allowing for the delocalization of pi electrons across the system, which imparts extra stability. libretexts.orgyoutube.com

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stabilizing intramolecular hydrogen bond with the oxygen atom of the nearby carbonyl group. masterorganicchemistry.com This interaction results in the formation of a stable pseudo-six-membered ring. libretexts.orglibretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Mechanism: Under acidic conditions, the process begins with the protonation of a carbonyl oxygen. youtube.com This step increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogen. A weak base, such as water, then removes a proton from the α-carbon (C5), leading to the formation of the enol. youtube.commasterorganicchemistry.com

Base-Catalyzed Mechanism: In the presence of a base, the first step is the removal of an acidic α-proton from C5 to generate a resonance-stabilized enolate anion. libretexts.orglibretexts.org In the second step, the oxygen atom of the enolate is protonated by a weak acid (like water, which is the conjugate acid of the hydroxide (B78521) catalyst), yielding the final enol product. libretexts.orgyoutube.com

The ratio of keto to enol tautomers at equilibrium can be influenced by various factors, including the solvent. mdpi.com Studies on similar dicarbonyl compounds have shown that the keto form may be favored in polar aprotic solvents, whereas the enol form can be more prevalent in non-polar solvents. mdpi.com

| Feature | Keto Form | Enol Form |

|---|---|---|

| Structure | Contains two ketone (C=O) groups at C4 and C6. | Contains one ketone (C=O) group and one enol (C=C-OH) group. |

| Key Bonds | C-H (alpha), C=O | C=C, O-H |

| Stabilization | Generally high bond energy of C=O. libretexts.org | Conjugation of C=C with C=O and intramolecular hydrogen bonding. libretexts.orglibretexts.orgmasterorganicchemistry.com |

| Reactivity | Electrophilic at carbonyl carbons (C4, C6). | Nucleophilic at the alpha-carbon (C5). masterorganicchemistry.com |

Nucleophilic and Electrophilic Reactivity Profiles

The structure of this compound, with its dual carbonyl groups and acidic methylene protons, allows it to exhibit both electrophilic and nucleophilic characteristics.

Electrophilic Reactivity: The carbon atoms of the two carbonyl groups (C4 and C6) are electron-deficient due to the high electronegativity of the oxygen atoms. This makes them electrophilic centers, susceptible to attack by various nucleophiles. masterorganicchemistry.com This is the basis for typical ketone reactions, such as nucleophilic addition.

Nucleophilic Reactivity: The most significant nucleophilic character arises from the enol or enolate form of the molecule. masterorganicchemistry.com The protons on the central α-carbon (C5) are acidic, and their removal by a base results in a resonance-stabilized enolate ion. libretexts.org This enolate is a strong carbon nucleophile at the C5 position. masterorganicchemistry.com This nucleophilicity is fundamental to many of the synthetic applications of β-diketones, including their use in forming carbon-carbon bonds or coordinating to metal centers. The enol tautomer is also nucleophilic at the alpha-carbon. masterorganicchemistry.com This dual reactivity profile makes this compound a versatile building block in organic synthesis.

| Reactive Site | Character | Typical Reactions | Example |

|---|---|---|---|

| Carbonyl Carbons (C4, C6) | Electrophilic | Nucleophilic Addition | Reaction with organometallic reagents or reducing agents. |

| Alpha-Carbon (C5) | Nucleophilic (as enolate) | Nucleophilic Substitution / Addition | Coordination to a metal center to form a chelate ring. mdpi.com |

| Carbonyl Oxygens (O4, O6) | Nucleophilic / Basic | Protonation (acid-catalyzed tautomerism), Coordination | First step in acid-catalyzed enolization; coordination to metal ions. youtube.commasterorganicchemistry.com |

Intramolecular Cyclization Pathways and Ring Formation

The 1,3-dicarbonyl motif in this compound serves as an excellent scaffold for the formation of various cyclic structures, most notably through metal chelation.

Metal Chelate Formation: A predominant form of ring formation involving this compound is its reaction with metal ions to form stable chelate complexes. mdpi.com In its deprotonated enolate form, the compound acts as a bidentate ligand, coordinating to a metal atom through its two oxygen atoms. This coordination results in the formation of a highly stable six-membered ring. mdpi.com This property has been exploited in the field of materials science, where this compound is used as an ancillary ligand in heteroleptic iridium(III) complexes. nih.govresearchgate.net These complexes, such as Ir(dmippiq)₂(dmeacac), are investigated as phosphorescent materials in organic light-emitting diodes (OLEDs). mdpi.com The inclusion of the this compound ligand has been shown to significantly enhance device performance, demonstrating the importance of this cyclization pathway. mdpi.comnih.govresearchgate.net

Formation of Bicyclic Systems: In a broader context, 1,3-dicarbonyl compounds are valuable precursors for constructing more complex cyclic and bicyclic frameworks. rsc.org Methodologies exist for synthesizing bicyclo[3.3.1]nonane derivatives through the condensation of 1,3-diketones with aldehydes or other bifunctional reagents. rsc.org While specific examples detailing the intramolecular cyclization of this compound alone are not prominent, its structural features make it a suitable candidate for participating in such synthetic strategies to build larger ring systems.

| Reaction Type | Reactant(s) | Resulting Cyclic Structure | Significance |

|---|---|---|---|

| Metal Chelation | Metal Ion (e.g., Ir³⁺) | Six-membered metallacycle | Forms stable complexes used in materials like OLEDs. mdpi.comnih.gov |

| Condensation/Annulation | Aldehydes, other bifunctional reagents | Bicyclo[3.3.1]nonane derivatives | General synthetic route for complex bicyclic systems. rsc.org |

Coordination Chemistry of 3,7 Dimethyl 4,6 Nonanedione As a Ligand

Fundamental Principles of Beta-Diketone Coordination

Beta-diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, exist in a tautomeric equilibrium between the keto and enol forms. The enol form is particularly significant in coordination chemistry as the deprotonation of the hydroxyl group results in a monoanionic bidentate ligand, the beta-diketonate anion. This anion coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring.

The stability of the resulting metal complex is a product of several factors, including the chelate effect, where the formation of a ring structure enhances thermodynamic stability compared to coordination with monodentate ligands. Resonance delocalization within the chelate ring further contributes to the stability of the metal-ligand bond. The nature of the substituents on the alpha-carbon and the terminal positions of the beta-diketone backbone can significantly influence the electronic properties and, consequently, the stability and reactivity of the metal complexes.

The general reaction for the formation of a metal beta-diketonate complex can be represented as:

n(R-CO-CH₂-CO-R') + Mⁿ⁺ → M(R-CO-CH-CO-R')ₙ + nH⁺

Where M is a metal ion of charge n, and R and R' are the substituent groups on the beta-diketone.

Chelation Behavior and Ligand Field Effects of 3,7-Dimethyl-4,6-nonanedione

While specific experimental data on the coordination chemistry of this compound is limited in publicly accessible literature, its chelation behavior can be inferred from its structure and by comparison with other sterically hindered beta-diketones. The presence of methyl and ethyl groups at the 3 and 7 positions introduces significant steric bulk around the coordinating oxygen atoms.

This steric hindrance plays a crucial role in the coordination of the ligand to a metal center. It can influence the coordination number of the metal ion, often preventing the formation of higher-coordinate complexes that might be observed with less bulky beta-diketones like acetylacetone. For instance, with a bulky ligand, a metal ion might only accommodate two or three ligands, whereas with a smaller ligand, it might accommodate more. This steric crowding can also affect the geometry of the resulting complex, potentially distorting it from ideal geometries such as octahedral or square planar.

The alkyl groups are electron-donating, which increases the basicity of the coordinating oxygen atoms. This enhanced basicity can lead to the formation of stronger metal-oxygen bonds and more stable complexes. The ligand field effects of this compound are expected to be similar to other beta-diketonates, which are generally considered weak-field ligands. The energy of the d-orbital splitting (Δo in an octahedral field) will be influenced by the metal ion and the specific geometry of the complex. The electronic spectra of such complexes would be expected to show d-d transitions, the energies of which would provide information about the ligand field strength.

Due to the lack of specific experimental data for metal complexes of this compound, the following table presents hypothetical spectroscopic data based on typical values observed for similar sterically hindered beta-diketonate complexes with common transition metals.

| Metal Ion | Expected Geometry | Hypothesized λmax (nm) for d-d transitions |

| Cu(II) | Distorted Octahedral | ~600-700 |

| Ni(II) | Octahedral | ~400-450, ~650-750 |

| Co(II) | Octahedral | ~500-600, ~1100-1200 |

| Fe(III) | Octahedral | ~450-500 (charge transfer) |

This data is illustrative and based on general trends for beta-diketonate complexes.

Design Principles for Sterically Hindered and Functionalized Beta-Diketone Ligands

The design of beta-diketone ligands with specific steric and electronic properties is a key strategy in tuning the characteristics of the resulting metal complexes. Sterically hindered ligands like this compound are designed for several purposes. The bulky groups can enhance the volatility of the metal complexes, a desirable property for applications such as chemical vapor deposition (CVD) for the synthesis of thin films. For example, the use of bulky beta-diketonates with zirconium has been shown to produce volatile precursors. The steric bulk also improves the solubility of the complexes in nonpolar organic solvents.

Furthermore, steric hindrance can be used to control the reactivity of the metal center. The bulky ligands can create a protective "pocket" around the metal ion, preventing unwanted side reactions or controlling the access of substrates in catalytic applications. This can lead to enhanced selectivity in catalysis.

Functionalization of beta-diketone ligands involves introducing specific chemical groups to impart desired properties. For example, fluorinated substituents can increase the Lewis acidity of the metal center and enhance the volatility of the complex. The introduction of chiral centers can lead to the formation of chiral metal complexes, which are valuable as catalysts in asymmetric synthesis. The design principles for these ligands involve a careful balance between steric and electronic effects to achieve the desired properties in the final metal complex.

The following table summarizes the effects of different types of substituents on the properties of beta-diketonate ligands and their metal complexes.

| Substituent Type | Effect on Ligand Properties | Effect on Metal Complex Properties |

| Bulky Alkyl Groups (e.g., in this compound) | Increased steric hindrance, enhanced electron-donating character | Increased volatility and solubility in nonpolar solvents, potential for lower coordination numbers, enhanced stability |

| Fluorinated Alkyl Groups | Increased acidity of the enol proton, electron-withdrawing | Increased Lewis acidity of the metal center, enhanced volatility, altered reactivity |

| Aromatic Groups | Can be functionalized to tune electronic and steric properties, potential for π-stacking interactions | Modified spectroscopic properties, potential for self-assembly |

| Chiral Groups | Induces chirality in the ligand | Formation of chiral metal complexes for asymmetric catalysis |

Synthesis, Structure, and Properties of Metal Complexes Derived from 3,7 Dimethyl 4,6 Nonanedione

Complexation with Transition Metals

The coordination chemistry of 3,7-dimethyl-4,6-nonanedione with d-block transition metals has been a subject of significant research interest. The resulting metal diketonates exhibit a range of interesting physical and chemical properties, making them suitable for various technological applications.

Heteroleptic iridium(III) complexes incorporating this compound as an ancillary ligand have emerged as highly promising materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netnih.gov These complexes are noted for their phosphorescent properties, which are crucial for achieving high efficiencies in OLED devices. mdpi.comresearchgate.net

In a systematic study, a series of deep red-emitting heteroleptic iridium(III) complexes (HICs) were synthesized, where the ancillary ligand was varied. mdpi.comresearchgate.net Among these, the complex featuring this compound, specifically Ir(dmippiq)₂(dmeacac), demonstrated superior performance in OLEDs. mdpi.comresearchgate.netnih.gov This complex was synthesized using this compound in a procedure similar to that for other iridium(III) β-diketonate complexes, resulting in a deep-red solid with a high yield. mdpi.com

The optoelectronic properties of these HICs were thoroughly investigated. The complexes exhibited similar physical and optoelectronic characteristics, with consistent emission peaks around 624 nm and CIE coordinates of (0.68, 0.32). mdpi.comresearchgate.netnih.gov However, the Ir(dmippiq)₂(dmeacac) complex stood out, achieving a champion external quantum efficiency (EQE) of 18.26% in an OLED device. mdpi.comresearchgate.netnih.gov This highlights the significant role that the alkyl groups on the β-diketone ancillary ligand play in enhancing the electroluminescence performance of iridium-based phosphorescent materials. mdpi.comresearchgate.netnih.gov The enhanced performance is attributed to the specific structural and electronic effects imparted by the this compound ligand. mdpi.com

Table 1: Performance of an Iridium(III) Complex with this compound in an OLED

| Complex | Ancillary Ligand | Emission Peak (nm) | CIE Coordinates | External Quantum Efficiency (EQE) (%) |

| Ir(dmippiq)₂(dmeacac) | This compound | 624 mdpi.comresearchgate.net | (0.68, 0.32) mdpi.comresearchgate.net | 18.26 mdpi.comresearchgate.netnih.gov |

While specific studies on ruthenium(II) complexes with this compound for catalysis are not extensively detailed in the provided search results, the broader context of ruthenium(II) precatalysts suggests their potential. researchgate.net Ruthenium(II) complexes are known for their catalytic activity in various chemical transformations, including C-H functionalization. researchgate.net The design of air- and moisture-stable ruthenium(II) precatalysts is a key area of research to improve their reactivity and applicability under mild conditions. researchgate.net The use of β-diketonate ligands, in general, can influence the stability and catalytic performance of ruthenium complexes.

Complexes of this compound with other d-block metals such as cobalt, nickel, and zinc have been mentioned in the context of various applications. For instance, a patent describes the use of a cobalt complex with a ligand structurally related to this compound. googleapis.com While detailed synthetic and structural data for complexes of Co, Ni, Cu, and Zn with this compound are not explicitly provided in the search results, the general chemistry of β-diketonate complexes with these metals is well-established. These complexes typically adopt octahedral or tetrahedral geometries and are often used as catalysts, precursors for material synthesis, and in analytical chemistry.

Complexation with Lanthanide and Actinide Elements

The coordination of this compound with f-block elements, including lanthanides and actinides, has been explored, particularly for applications that leverage their unique electronic and magnetic properties.

The synthesis of new coordination compounds of gadolinium(III) with various β-diketones has been reported. grafiati.com While the specific use of this compound with gadolinium is not explicitly detailed, the study of gadolinium(III) β-diketonate complexes is driven by their potential as magnetic resonance imaging (MRI) contrast agents and in the development of molecular magnets. The nature of the β-diketone ligand can influence the relaxivity and magnetic properties of the resulting gadolinium complex.

Metal-organic precursors, including β-diketonate complexes, are crucial for chemical vapor deposition (CVD) processes used to create thin films of metal oxides and other materials. The volatility of the precursor is a key requirement. Modification of β-diketonate ligands, such as in 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd), which has structural similarities to this compound, can lead to higher volatility due to the improved shielding of the metal atom by the bulky organic groups. chemicalbook.com This suggests that lanthanide and actinide complexes of this compound could also serve as volatile precursors for CVD applications, although specific examples are not provided in the search results.

Advanced Applications in Materials Science and Catalysis

Utilization in Organic Light-Emitting Diodes (OLEDs)

In the quest for highly efficient and color-pure OLEDs, particularly for display and lighting technologies, phosphorescent materials based on iridium(III) complexes have become a major focus. nih.gov The performance of these materials can be finely tuned by modifying both the primary cyclometalated ligands and the ancillary ligands. nih.govresearchgate.net It is in this latter role that 3,7-Dimethyl-4,6-nonanedione has demonstrated significant utility.

Role as an Ancillary Ligand in Enhancing Electroluminescence Efficiency

Research has shown that while the design of cyclometalated ligands has received considerable attention, the ancillary ligand also plays a crucial part in manipulating the optoelectronic and electroluminescent properties of heteroleptic iridium complexes (HICs). nih.govcolab.ws In a systematic study of seven deep red-emitting HICs, the ancillary ligands were modified by changing the alkyl groups of the β-diketone structure. nih.govresearchgate.net

Structure-Performance Relationships in Iridium(III) Emitters

The investigation into a series of red-emitting HICs revealed important structure-property relationships. While the fundamental physical and optoelectronic properties, such as UV-vis absorption, fluorescence spectra, emission peaks (around 624 nm), and CIE coordinates (approximately 0.68, 0.32), remained largely similar across the seven different HICs, their electroluminescence performance varied significantly. nih.govresearchgate.netcolab.wsmdpi.comresearchgate.net

This variation is directly attributable to the different β-diketone ancillary ligands used. The complex incorporating this compound, Ir(dmippiq)₂(dmeacac), demonstrated a markedly higher EQE compared to the other six HICs with different ancillary ligands. nih.govmdpi.com This indicates that the specific structure of this compound provides an optimal configuration within the iridium complex to facilitate efficient charge injection and recombination, leading to enhanced light emission. The study provides clear evidence that the molecular architecture of the ancillary ligand is a key determinant of the ultimate performance of an Iridium(III) emitter in an OLED device. researchgate.netresearchgate.net

| Ancillary Ligand | Iridium Complex Name | Peak Emission (nm) | CIE Coordinates (x, y) | Max. External Quantum Efficiency (EQE) (%) |

|---|---|---|---|---|

| This compound | Ir(dmippiq)₂(dmeacac) | 624 | (0.68, 0.32) | 18.26 |

| Other β-Diketones | 6 other HICs | ~624 | (0.68, 0.32) | Significantly lower than 18.26 |

Precursor Development for Chemical Vapor Deposition (CVD) Technologies

Chemical Vapor Deposition (CVD) is a cornerstone technique for fabricating thin films used in a multitude of electronic and ceramic applications. numberanalytics.comdtic.mil The success of the CVD process is heavily dependent on the properties of the precursor molecule, which must be transported in the vapor phase to a heated substrate. numberanalytics.com Metal β-diketonates, including compounds like this compound, are often used as precursors for the deposition of metal oxide films. uni-due.de

Deposition of Mixed Metal Oxide Thin Films (e.g., BaTiO₃, SrTiO₃, YBCO)

The synthesis of complex mixed metal oxide thin films, such as Barium Titanate (BaTiO₃), Strontium Titanate (SrTiO₃), and Yttrium Barium Copper Oxide (YBCO), requires precursors that are compatible and can be co-deposited. Liquid precursors are often preferred over solids because they allow for more convenient and reproducible vapor generation. harvard.edu Researchers have developed liquid precursors based on mixed metal β-diketonates for the CVD of materials like barium strontium titanate. harvard.edu The use of a consistent ligand type across different metal precursors can prevent non-volatile products from forming due to ligand exchange, a common issue when mixing different precursor chemistries. harvard.edu While specific studies detailing the use of this compound for these exact oxides are not prevalent, its properties as a β-diketone make it a strong candidate for such applications, as this class of compounds is widely employed for the deposition of metal oxides. uni-due.deharvard.edu

Volatility and Thermal Stability Considerations in CVD Precursors

For a precursor to be effective in CVD, it must possess a delicate balance of volatility and thermal stability. numberanalytics.commdpi.com The compound needs to be volatile enough to be transported into the reaction chamber at moderate temperatures, typically below 150°C, to achieve a sufficient vapor pressure (often in the range of 0.1 to 1000 Pa). uni-due.de At the same time, it must be thermally stable enough to avoid premature decomposition before it reaches the substrate surface. numberanalytics.comuni-due.de

The structure of the ligands attached to the metal center significantly influences these properties. numberanalytics.com Introducing bulkier or branched alkyl groups, such as those in this compound, can increase volatility by shielding the metal atom and weakening intermolecular forces. chemicalbook.com However, the thermal stability must be carefully evaluated, as some organometallic precursors can begin to slowly decompose at the temperatures required for evaporation, which would compromise the reproducibility of the deposition process. uni-due.de The evaluation of a precursor's thermal properties, often through thermogravimetric analysis, is a critical step in designing a reliable CVD process. uni-due.de

Catalytic Applications in Organic Transformations

Beyond its use in materials science, this compound also possesses features that make it a valuable compound in the field of organic synthesis and catalysis. Its dual ketone functionality and specific stereochemistry are key to its utility. smolecule.com

The compound serves as a versatile precursor in the synthesis of more complex organic molecules. smolecule.com For instance, its dual ketone groups can participate in reactions like aldol (B89426) condensations to build larger carbon skeletons, which are valuable intermediates in the synthesis of natural products. smolecule.com

Furthermore, the specific stereochemistry of chiral versions of the molecule, such as (3S,7S)-3,7-Dimethylnonane-4,6-dione, makes it a promising candidate for use in asymmetric catalysis. smolecule.com In processes like Michael additions, the chiral environment provided by the ligand can help induce enantioselectivity, leading to the preferential formation of one enantiomer of the product over the other. smolecule.com This is a highly sought-after capability in the synthesis of pharmaceuticals and other bioactive molecules.

Application in Luminescent Materials Beyond OLEDs

While this compound has been successfully used as an ancillary ligand in highly efficient iridium(III) complexes for OLEDs, its utility extends to other photoluminescent materials. researchgate.net The development of luminescent materials for applications such as solid-state lighting, sensors, and bio-imaging is a significant area of research.

Complexes of lanthanide ions (Ln³⁺) are known for their unique luminescent properties, including sharp, line-like emission bands and long emission lifetimes. However, since the f-f electronic transitions are parity-forbidden, direct excitation of the lanthanide ion is very inefficient. To overcome this, organic ligands are coordinated to the ion to act as "antennas."

β-diketones like this compound are excellent candidates for these antenna ligands. rsc.org The process, known as the "antenna effect" or "sensitized emission," involves the following steps:

The β-diketonate ligand absorbs UV or visible light through its broad and intense π-π* transitions.

The ligand undergoes efficient intersystem crossing from the excited singlet state (S₁) to a lower-energy triplet state (T₁).

If the energy of the ligand's triplet state is appropriately higher than the emissive excited state of the lanthanide ion, the energy is transferred from the ligand to the metal ion.

The lanthanide ion then de-excites by emitting light, producing its characteristic sharp emission. rsc.org

This mechanism allows for efficient excitation of lanthanide ions, making complexes with ligands such as this compound suitable for applications in fluorescent lamps, displays, and optical probes. researchgate.net For example, europium(III) and terbium(III) β-diketonate complexes are well-known for their bright red and green emissions, respectively. researchgate.netresearchgate.net

Table 1: Properties of Common Luminescent Lanthanide Ions and the Role of the Diketonate Ligand

| Lanthanide Ion | Typical Emission Color | Key Emission Transition | Role of this compound Ligand |

|---|---|---|---|

| Europium (Eu³⁺) | Red | ⁵D₀ → ⁷F₂ | Acts as an antenna to efficiently absorb UV light and sensitize the characteristic red emission. |

| Terbium (Tb³⁺) | Green | ⁵D₄ → ⁷F₅ | Functions as a sensitizer (B1316253) to populate the Tb³⁺ excited state, leading to strong green luminescence. |

| Samarium (Sm³⁺) | Orange-Red | ⁴G₅/₂ → ⁶H₇/₂ | The ligand serves to transfer absorbed energy to the Sm³⁺ ion. |

The efficiency of a luminescent material is quantified by its photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. For lanthanide complexes, a primary goal is to maximize this value. Several strategies involving the β-diketonate ligand are employed:

Optimizing the Antenna Effect: The energy of the ligand's triplet state (T₁) must be well-matched with the accepting energy level of the lanthanide ion—high enough to ensure efficient energy transfer but not so high as to be inefficient. The structure of the β-diketonate, including the alkyl groups of this compound, helps to fine-tune these energy levels. rsc.org

Preventing Non-Radiative Deactivation: A major cause of low quantum yield is the quenching of the lanthanide's excited state through vibrational coupling with high-energy oscillators, particularly C-H and O-H bonds, in the ligand or coordinated solvent molecules. Engineering the ligand to remove or replace these bonds is a key strategy. For instance, using fluorinated β-diketonates can significantly increase the quantum yield because the lower vibrational energy of C-F bonds reduces the probability of non-radiative quenching. researchgate.netmdpi.com

Coordinative Saturation: Lanthanide ions often have high coordination numbers (8 or 9). If the coordination sphere is not saturated by the primary ligands, solvent molecules (like water) can coordinate, and their O-H vibrations are very effective quenchers of luminescence. Using bulky β-diketonates like this compound and/or adding auxiliary neutral ligands helps to shield the metal ion from the solvent, leading to higher quantum yields. researchgate.net

Research on iridium complexes for OLEDs has shown that modifying the alkyl groups on the β-diketone ancillary ligand—as in the case of this compound—can significantly enhance the external quantum efficiency. researchgate.net This principle of ligand engineering to optimize electronic properties and minimize quenching pathways is directly applicable to enhancing the quantum yields of lanthanide-based photoluminescent systems.

Role in Solvent Extraction Processes

β-Diketones are a well-established class of chelating agents used in the solvent extraction of metal ions. The process typically involves contacting an aqueous solution containing metal ions with an organic solvent containing the β-diketone. The β-diketone, existing in a keto-enol tautomeric equilibrium, loses a proton from its enol form to chelate the metal ion, forming a neutral, coordinatively saturated metal complex. This charge neutralization and the hydrophobic exterior of the resulting complex make it highly soluble in the organic phase, allowing for its extraction from the aqueous phase.

While specific studies detailing the use of this compound for solvent extraction are not widely available in the reviewed literature, its molecular structure is highly conducive to this application. mdpi.com Its two oxygen donor atoms, separated by a single carbon, allow it to form a stable six-membered chelate ring with metal ions. The dimethyl and nonane (B91170) framework provides the resulting metal complex with significant lipophilicity, which is crucial for efficient extraction into an organic solvent. It is therefore a strong candidate for applications in hydrometallurgy for metal separation and purification.

Building Blocks for Complex Organic Synthesis and Heterocyclic Chemistry

The β-dicarbonyl moiety is a cornerstone in synthetic organic chemistry, valued for its versatile reactivity. As a β-diketone, this compound possesses this reactive core, making it an excellent precursor for the construction of a wide array of carbocyclic and heterocyclic systems. The two carbonyl groups, separated by a methylene (B1212753) group, can react with various dinucleophiles to form stable five- or six-membered rings. This reactivity allows this compound to serve as a key building block for synthesizing important heterocyclic scaffolds such as pyrazoles, isoxazoles, and pyrimidines.

The general strategy involves the condensation of the diketone with a reagent containing two nucleophilic centers, which attack the electrophilic carbonyl carbons of the diketone, leading to a cyclization reaction, typically followed by dehydration to yield the aromatic heterocycle.

Synthesis of Pyrazoles

The most common method for synthesizing pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a 1,3-diketone with hydrazine (B178648) or its derivatives. acs.orgmdpi.com In this reaction, this compound can be treated with hydrazine hydrate (B1144303) to yield the corresponding pyrazole. The reaction proceeds through a condensation mechanism, forming a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to afford the final pyrazole product.

A significant advancement in this area is the development of one-pot synthesis methods where the 1,3-diketone is generated in situ from a ketone and an acid chloride, and then immediately reacted with hydrazine. acs.orgorganic-chemistry.org This approach is noted for its speed, efficiency, and tolerance of various functional groups. acs.orgmdpi.com When using a substituted hydrazine, such as phenylhydrazine, the reaction with a symmetrical diketone like this compound leads to a single pyrazole product. However, reactions with unsymmetrical diketones can produce a mixture of regioisomers. beilstein-journals.org

The reaction of this compound with hydrazine would be expected to produce 4-(1-methylpropyl)-3-(2-methylbutyl)-1H-pyrazole, a structure of interest in medicinal chemistry and materials science.

Synthesis of Isoxazoles

Analogous to pyrazole synthesis, isoxazoles can be prepared from 1,3-diketones by condensation with hydroxylamine (B1172632). rasayanjournal.co.inresearchgate.net The reaction of this compound with hydroxylamine hydrochloride, typically in a solvent like pyridine (B92270) or ethanol, would yield 4-(1-methylpropyl)-3-(2-methylbutyl)isoxazole. The mechanism involves the formation of an oxime intermediate, followed by cyclization and loss of a water molecule. researchgate.net

Modern synthetic methods have been developed to improve reaction conditions, such as using microwave irradiation on a solid support like silica (B1680970) gel, which can significantly reduce reaction times and improve yields compared to conventional heating. rasayanjournal.co.in Another approach involves performing the cycloaddition in an aqueous medium, providing a more environmentally friendly route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgchemrxiv.org

Synthesis of Pyrimidines

Pyrimidines, a class of diazines, are another important heterocyclic system that can be synthesized from β-diketones. The Pinner synthesis is a classic method involving the condensation of a β-diketone with an amidine. slideshare.net For example, reacting this compound with an unsubstituted amidine like formamidine (B1211174) would lead to the formation of a substituted pyrimidine.

Other reagents can also be employed for this transformation. Research has shown that highly functionalized pyrimidines can be prepared in a one-pot procedure from β-dicarbonyl compounds and cyanogen (B1215507) in the presence of a metal catalyst like copper(II) or nickel(II) acetylacetonate. rsc.org Furthermore, multicomponent reactions involving β-diketones and 2-aminopyrimidine (B69317) can yield more complex fused heterocyclic systems like imidazo[1,2-a]pyrimidines. rsc.org The reaction of this compound would serve as a pathway to pyrimidines bearing sec-butyl and 2-methylbutyl substituents, which are valuable for creating diverse chemical libraries for drug discovery.

Data Table: Heterocyclic Synthesis from this compound

| Starting Material | Reagent | Resulting Heterocyclic Core | Expected Product |

| This compound | Hydrazine | Pyrazole | 4-(1-methylpropyl)-3-(2-methylbutyl)-1H-pyrazole |

| This compound | Hydroxylamine | Isoxazole | 4-(1-methylpropyl)-3-(2-methylbutyl)isoxazole |

| This compound | Formamidine | Pyrimidine | 5-(1-methylpropyl)-4-(2-methylbutyl)pyrimidine |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies of Molecular and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in exploring the molecular orbitals, charge distribution, and reactivity indicators of 3,7-Dimethyl-4,6-nonanedione.

In studies involving iridium(III) complexes for organic light-emitting diodes (OLEDs), DFT has been employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com For a series of heteroleptic iridium complexes with different β-diketonate ancillary ligands, including this compound (in the complex named Ir(dmippiq)₂(dmeacac)), DFT calculations revealed that the HOMO is primarily located on the iridium atom and the cyclometalated ligands, while the LUMO is distributed across the cyclometalated ligands. researchgate.net The energy gap between the HOMO and LUMO is critical in determining the electronic and optical properties of the resulting complex. researchgate.net

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Ir(dmippiq)₂(dmeacac) | -5.06 | -2.58 | 2.48 |

Beta-diketones like this compound can exist in equilibrium between keto and enol tautomeric forms. The position of this equilibrium is influenced by factors such as solvent and temperature. Computational methods, particularly DFT, can predict the relative stabilities of these tautomers by calculating their ground-state energies. Mass spectrometry studies have been used to investigate tautomeric equilibria in the gas phase for various organic compounds, and such experimental findings can be complemented by theoretical calculations. researchgate.net

The reactivity of the diketone, for instance in aldol (B89426) or Claisen condensation reactions, can be predicted by analyzing the calculated electrostatic potential and frontier orbitals. pressbooks.pub Regions of negative potential indicate nucleophilic sites (the enolate form), while regions of positive potential suggest electrophilic sites (the carbonyl carbons). DFT calculations can thus provide a quantitative basis for understanding the regioselectivity and stereoselectivity of its reactions.

When this compound acts as a ligand, the nature of its interaction with a metal center is of fundamental importance. DFT is a powerful tool for quantifying the strength and character of these metal-ligand bonds. Energy decomposition analysis (EDA) within the DFT framework can partition the total interaction energy into distinct physical components, such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions.

Molecular Dynamics and Conformational Search Algorithms

This compound possesses significant conformational flexibility due to the rotation around its single bonds. Molecular Dynamics (MD) simulations and conformational search algorithms are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing insights into its dynamic behavior and conformational landscape. Conformational search algorithms systematically or stochastically sample different molecular geometries to find low-energy structures. For a flexible molecule like this compound, these methods can identify the preferred spatial arrangement of its alkyl side chains, which can be crucial for its ability to complex with metal ions or interact with other molecules. In studies of complex molecules, identifying the most stable conformation is a critical first step before performing more intensive quantum mechanical calculations. unimib.it

Computational Modeling of Spectroscopic Signatures

Computational chemistry is frequently used to predict and interpret spectroscopic data. By calculating the properties that govern spectroscopic transitions, theoretical models can generate spectra that can be compared with experimental results from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

For this compound, DFT calculations can predict its vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with the experimental IR spectrum to aid in the assignment of absorption bands to specific molecular vibrations. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing calculated and experimental NMR spectra can help confirm the structure and elucidate the conformational preferences of the molecule in solution. researchgate.net

Rational Design of Derivatives and Complexes through Theoretical Predictions

A key application of computational chemistry is the rational design of new molecules and materials. By predicting the properties of hypothetical structures, researchers can prioritize synthetic targets and accelerate the discovery process. marquette.edu

The use of this compound as an ancillary ligand in iridium(III) complexes for OLEDs serves as a prime example. mdpi.comresearchgate.net Theoretical studies can guide the modification of the ligand structure to tune the properties of the metal complex. For instance, DFT calculations can predict how changing the alkyl substituents on the β-diketone backbone would affect the HOMO-LUMO gap of the resulting iridium complex, thereby tuning its emission color. researchgate.net Furthermore, computational screening can be used to design ligands that enhance the thermal stability or quantum efficiency of the complex. mdpi.com The finding that Ir(dmippiq)₂(dmeacac), which contains the this compound ligand, exhibited a champion external quantum efficiency in an OLED device highlights how modifying ancillary ligands can significantly improve performance. mdpi.com This demonstrates a successful application of theoretical and synthetic principles in materials science.

Emerging Research Frontiers and Future Prospects

Integration in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve molecular self-assembly through non-covalent interactions, are central to the development of new materials. The structural backbone of 3,7-dimethyl-4,6-nonanedione makes its derivatives valuable building blocks in this field.

Research has shown that related diketones, such as 4,6-nonanedione, can be used to synthesize complex heterocyclic modules capable of self-assembly. acs.orgresearchgate.netnih.gov In one notable synthetic pathway, 4,6-nonanedione undergoes a Knorr condensation with 2,6-diaminopyridine (B39239) to produce an aminonaphthyridine intermediate. acs.orgnih.gov This intermediate is then used to create sophisticated heterocyclic ureas. acs.orgnih.gov

These urea-based molecules are designed as hydrogen-bonding modules that can exist in a folded, intramolecularly hydrogen-bonded state in solution. acs.orgnih.gov However, at higher concentrations or in the presence of complementary hydrogen-bonding partners, they can unfold and self-assemble into larger, highly-ordered structures. acs.orgnih.gov For instance, the mixing of specific naphthyridinylurea derivatives results in a mutual unfolding and the formation of a robust, sheetlike complex held together by six hydrogen bonds. acs.orgresearchgate.netnih.gov This process, which represents a primitive mimicry of the helix-to-sheet transitions observed in peptides, highlights the potential of using diketone-derived building blocks to create complex, self-assembling systems. acs.orgresearchgate.netnih.gov These modules are considered useful components for constructing advanced supramolecular structures. acs.orgnih.gov

Advanced Applications in Molecular Devices and Sensors

The distinct properties of this compound have found a significant application in the field of molecular devices, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.comresearcher.life The compound serves as a crucial ancillary ligand in the creation of highly efficient phosphorescent materials. mdpi.com

In the development of deep red-emitting heteroleptic iridium (III) complexes (HICs), the ancillary ligand plays a vital role in tuning the material's optoelectronic and electroluminescent properties. mdpi.comresearcher.life Research has demonstrated that by systematically modifying the alkyl groups in β-diketone type ancillary ligands, the performance of OLED devices can be significantly manipulated. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Ancillary Ligand | This compound | Key component for enhancing performance. mdpi.com |

| Emission Peak | 624 nm | Consistent deep-red emission. mdpi.comresearchgate.net |

| CIE Coordinates | (0.68, 0.32) | Specifies the color of the emitted light. mdpi.comresearchgate.net |

| External Quantum Efficiency (EQE) | 18.26% | Champion performance among tested complexes. mdpi.comresearchgate.netresearchgate.net |

Exploration of Bio-Inspired Chemistry and Ligand Architectures

The exploration of bio-inspired chemistry involves designing synthetic molecules that mimic biological structures and functions. The use of this compound and its derivatives as specifically designed ligand architectures is a growing area of interest.

The function of this compound as a β-diketone ancillary ligand in iridium complexes is a prime example of ligand architecture design. mdpi.com The strategic placement of dimethyl groups on the nonanedione backbone modifies the steric and electronic properties of the resulting metal complex, directly influencing its electroluminescent performance. mdpi.comresearchgate.net This targeted modification to enhance function is a core principle in the design of advanced materials.

Furthermore, the self-assembling systems derived from related diketones provide a link to bio-inspired chemistry. acs.orgnih.gov The ability of these synthetic molecules to undergo a concentration-dependent unfolding from a compact, folded structure to an extended, sheetlike assembly is analogous to conformational changes in biopolymers like peptides. acs.orgresearchgate.netnih.gov This mimicry of a helix-to-sheet transition demonstrates a fundamental step toward creating synthetic systems with life-like complexity. acs.orgnih.gov

Initial research also points toward potential biological activities for stereoisomers of this compound, with studies investigating its interaction with enzymes and potential therapeutic properties, such as anti-inflammatory and antimicrobial effects. smolecule.com The ketone groups are thought to facilitate these interactions through hydrogen bonding with enzyme active sites. smolecule.com

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes through efficient reactions, catalysis, and the use of renewable resources. While specific literature on the green synthesis of this compound is limited, the broader field points toward promising methodologies.

One of the key tenets of green chemistry is the use of efficient catalysts to improve reaction yields and reduce waste. mdpi.com Modern synthetic organic chemistry increasingly employs nanocatalysts for various transformations because they offer advantages like high efficiency, shorter reaction times, and easier work-up procedures. mdpi.com The synthesis of complex heterocyclic molecules often utilizes multicomponent reactions, which are inherently more atom-economical, in the presence of green catalysts like nano-zinc ferrite. mdpi.com These approaches represent a sustainable pathway that could be adapted for the synthesis of diketones and their derivatives.

From an application perspective, the use of this compound in OLEDs aligns with sustainability goals. mdpi.com OLEDs are a cornerstone of energy-saving solid-state lighting, which is significantly more efficient than traditional lighting technologies. mdpi.comresearcher.life By contributing to iridium complexes that achieve a high external quantum efficiency, this compound plays a role in the development of more sustainable and energy-efficient molecular devices. researchgate.netresearchgate.net

Q & A

Basic: What are the standard synthetic protocols for 3,7-Dimethyl-4,6-nonanedione in academic laboratories?

Answer:

The compound is synthesized via Claisen-like condensation reactions. For example, 3-methyl-2-pentanon (5 mmol) reacts with 2-methylbutansäurechlorid (5 mmol) under controlled conditions. The reaction mixture is purified using column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) to isolate the product . Reaction yields and purity are monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Basic: What safety protocols should researchers follow when handling this compound?

Answer:

Current safety data indicate limited toxicological studies for this compound. Standard precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding direct skin contact. Storage should comply with guidelines for flammable diketones, ideally in a cool, dry environment away from oxidizing agents .

Advanced: How do mass spectrometry (MS) fragmentation patterns challenge the structural elucidation of this compound?

Answer:

Discrepancies in MS fragmentation, such as mismatched peaks between experimental and theoretical spectra, can necessitate structural reevaluation. For instance, initial MS data for this compound showed non-overlapping fragments compared to analogs, prompting proposals of alternative structures like 2,8-diethyl derivatives. Advanced techniques like high-resolution MS (HRMS) and isotopic labeling are recommended to resolve ambiguities .

Advanced: What experimental parameters optimize the regioselectivity of this compound synthesis?

Answer:

Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic activation.

- Solvent polarity : Non-polar solvents favor diketone formation over side products.

- Temperature control : Maintaining 0–5°C during condensation minimizes undesired oligomerization .

Post-synthesis, gas chromatography-mass spectrometry (GC-MS) is critical for assessing regiochemical purity.

Advanced: How can researchers address contradictions in thermodynamic data for this compound?

Answer:

Conflicting thermodynamic properties (e.g., enthalpy of formation) may arise from impurities or isomerization. Strategies include:

- Differential scanning calorimetry (DSC) to validate phase transitions.

- Computational modeling (e.g., DFT calculations) to compare theoretical and experimental values.

- Isomer-specific synthesis to isolate and characterize individual tautomers or stereoisomers .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Core methods include:

- ¹H/¹³C NMR : Assigns methyl group positions and confirms diketone functionality.

- Infrared (IR) spectroscopy : Identifies carbonyl stretching vibrations (~1700 cm⁻¹).

- Elemental analysis : Validates molecular formula (C₁₁H₂₀O₂) .

Advanced: What mechanistic insights explain the stability of this compound under varying pH conditions?

Answer:

The compound’s stability is influenced by intramolecular hydrogen bonding between carbonyl groups, which reduces reactivity toward hydrolysis. Kinetic studies in buffered solutions (pH 2–12) reveal minimal degradation at neutral pH but accelerated enolization under acidic/basic conditions. These findings guide storage and reaction planning .

Basic: How does this compound compare structurally to its ethyl-substituted analogs?

Answer:

Ethyl-substituted derivatives (e.g., 3,7-Diethyl-4,6-nonanedione) exhibit increased steric hindrance, altering solubility and reactivity. Methyl groups provide a balance of stability and synthetic accessibility, making the dimethyl variant preferable for mechanistic studies .

Advanced: What role does this compound play in studying enzyme-catalyzed diketone transformations?

Answer:

The compound serves as a substrate for lipases and esterases in kinetic studies. For example, its β-diketone structure mimics natural substrates in enzymatic retro-aldol reactions. Activity assays under varied temperatures and solvent systems (e.g., aqueous vs. organic) elucidate enzyme specificity .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

Density functional theory (DFT) simulations predict electrophilic sites (e.g., carbonyl carbons) and transition states for nucleophilic attacks. Molecular dynamics (MD) simulations model solvation effects, guiding solvent selection for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.